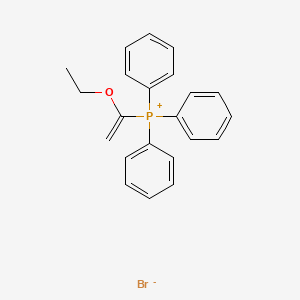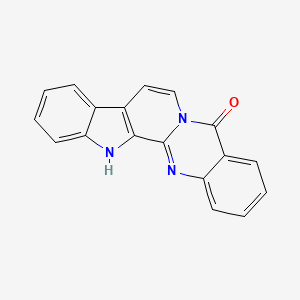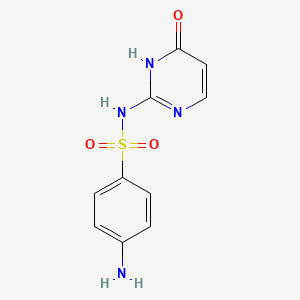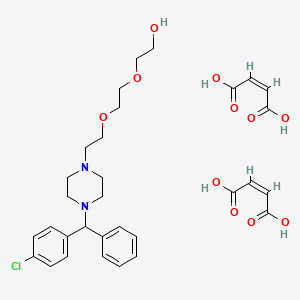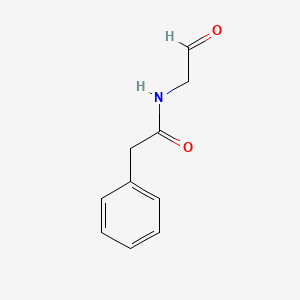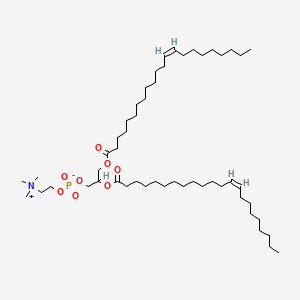
Coenzyme Q10, (2Z)-
概要
説明
Coenzyme Q10, also known as CoQ10 or ubiquinone, is an antioxidant that your body produces naturally. Your cells use CoQ10 for growth and maintenance . Levels of CoQ10 in your body decrease as you age. CoQ10 levels have also been found to be lower in people with certain conditions, such as heart disease .
Synthesis Analysis
CoQ10 biosynthesis involves many enzymatic steps and has not been fully elucidated yet . For microbial production, bacteria that naturally synthesize CoQ10 or a related CoQ species have been used . A study established CoQ10 biosynthesis in the non-ubiquinone-containing Gram-positive Corynebacterium glutamicum by metabolic engineering .Molecular Structure Analysis
CoQ10 is a 1,4-benzoquinone, where Q refers to the quinone chemical group and 10 refers to the number of isoprenyl chemical subunits in its tail . In its pure state, it is an orange-colored lipophile powder .Physical And Chemical Properties Analysis
CoQ10 is a powerful antioxidant, a lipid-soluble and essential cofactor in mitochondrial oxidative phosphorylation . It is insoluble in water . The molar mass of CoQ10 is 863.365 g·mol−1 .科学的研究の応用
Exercise and Sport Performance
CoQ10 supplementation has been studied for its impact on exercise and sport performance, with some evidence suggesting it may hasten recovery from fatigue and prevent exercise-induced muscle damage. This interest spans across different age groups, fitness levels, and sports aptitudes, exploring its role as a bioenergetic supplement in muscle contraction, an antioxidant, or as a muscle protector in relation to exercise. The findings, though inconclusive, hint at CoQ10's potential as an interesting molecule in optimizing exercise performance (Drobnic et al., 2022).
Chronic Disorders and Aging
CoQ10's effects on chronic diseases and the aging process have been the subject of extensive research. Decreased levels of CoQ10 and increased oxidative stress are common in multiple chronic conditions. Supplementation is thought to improve mitochondrial function and provide antioxidant protection to organs and tissues affected by these conditions. Notably, CoQ10 has shown significant improvements in cardiovascular and neurological functions and is used to delay skin aging processes (Kostrzewska et al., 2022).
Cancer Treatment Tolerance
A systematic review aimed to evaluate the evidence for oral CoQ10 supplementation in improving the tolerance of cancer treatments. While there is some indication that CoQ10 may offer protection against cardiotoxicity or liver toxicity induced by cancer treatments, the results are not definitive due to inadequate reporting, analysis, and validity of outcome measures. More rigorous trials are needed to further investigate CoQ10's efficacy in this area (Roffe et al., 2004).
Cardiovascular Health
CoQ10 has been studied for its role in managing coronary heart disease, with its antioxidant and anti-inflammatory effects being of particular interest. It has been evaluated for its ability to mitigate statin-associated muscle symptoms and improve functional capacity in heart failure patients. However, current evidence does not support routine use in patients with coronary heart disease, and further studies are required (Ayers et al., 2018).
作用機序
CoQ10 is an essential cofactor in the mitochondrial electron transport chain and participates in aerobic cellular respiration, which generates energy in the form of ATP . Ninety-five percent of the human body’s energy is generated this way . CoQ10 also has an antioxidant effect, protecting cells against damage by free radicals .
Safety and Hazards
CoQ10 may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
将来の方向性
CoQ10 has shown promising effects on oxidative stress . It has potential benefits in prophylactic medicine and therapy for a variety of diseases . Despite its multiple therapeutic applications, CoQ10 is not commonly prescribed as a drug because of its low oral bioavailability, which compromises its efficacy . Hence, several formulations have been developed to face such inconvenience . These were initially designed as lipid nanoparticles for CoQ10 encapsulation and distribution through biological membranes and eventually evolved towards chemical modifications of the molecule to decrease its hydrophobicity .
特性
IUPAC Name |
2-[(2Z,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-LLOLQPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme Q10, (2Z)- | |
CAS RN |
65085-29-2 | |
| Record name | Coenzyme Q10, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q10, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U705VLF0VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




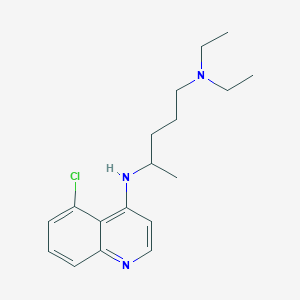
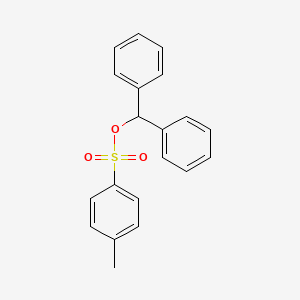
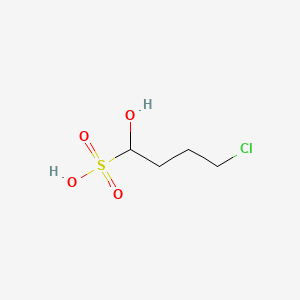
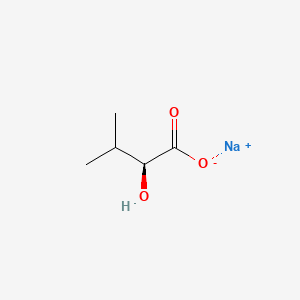
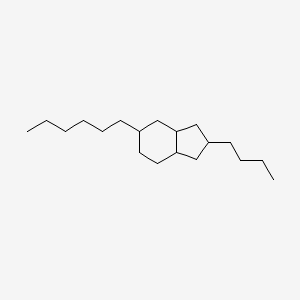
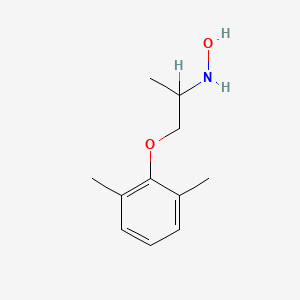
![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)
